molecular formula C8H4F4O2 B8185035 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone

2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone

Cat. No.: B8185035
M. Wt: 208.11 g/mol
InChI Key: UXUSTSXJWRRKSP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl and fluoro-hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation may involve reagents like chlorine or bromine, while nitration typically uses nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-hydroxyphenyl)-ethanone
  • 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone
  • 2,2,2-Trifluoro-1-(4-methoxy-2-hydroxy-phenyl)-ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-2-hydroxy-phenyl)-ethanone is unique due to the presence of both trifluoromethyl and fluoro-hydroxyphenyl groups, which impart distinct chemical properties. These features make it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-2-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUSTSXJWRRKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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